2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy-
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Overview
Description
2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy- is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The presence of amino and chloro groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.
Scientific Research Applications
2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy- involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: A parent compound with similar structural features.
3-Aminoquinoline: Shares the amino group and quinoline core.
5-Chloroquinoline: Contains the chloro substituent on the quinoline ring.
Uniqueness
2(1H)-Quinolinone, 3-amino-5-chloro-3,4-dihydro-1-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
56433-15-9 |
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Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-amino-5-chloro-1-hydroxy-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-2-1-3-8-5(6)4-7(11)9(13)12(8)14/h1-3,7,14H,4,11H2 |
InChI Key |
GWPBRSYWMWWJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=C1C(=CC=C2)Cl)O)N |
Origin of Product |
United States |
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